molecular formula C11H10FNS B1466470 (4-Fluoro-3-(thiophen-3-yl)phenyl)methanamine CAS No. 1483551-66-1

(4-Fluoro-3-(thiophen-3-yl)phenyl)methanamine

Cat. No. B1466470
CAS RN: 1483551-66-1
M. Wt: 207.27 g/mol
InChI Key: IERWRHHDYMGZRC-UHFFFAOYSA-N
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Description

4-Fluoro-3-(thiophen-3-yl)phenyl)methanamine, also known as 4F-3TPA, is a fluorinated thiophenyl amine derivative that has been studied for its potential use in scientific research applications. It has been used in a variety of experiments, including those involving biochemical and physiological effects. Additionally, this paper will discuss potential future directions for 4F-3TPA research.

Scientific Research Applications

(4-Fluoro-3-(thiophen-3-yl)phenyl)methanamine has been used in a variety of scientific research applications. It has been used in studies of the mechanism of action of various drugs, including those that act on serotonin receptors. Additionally, this compound has been used in studies of the biochemical and physiological effects of drugs on the central nervous system, as well as the effects of drugs on the cardiovascular system. Additionally, this compound has been used in studies of the effects of drugs on the immune system.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-(thiophen-3-yl)phenyl)methanamine is not fully understood. However, it is believed to act as an agonist at serotonin receptors. It is thought to bind to serotonin receptors and activate them, leading to a variety of physiological effects. Additionally, it is believed to interact with other neurotransmitter systems, such as dopamine and norepinephrine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of experiments. It has been shown to have a variety of effects on the central nervous system, including an increase in serotonin levels and an increase in dopamine levels. Additionally, it has been shown to have an effect on the cardiovascular system, including a decrease in blood pressure and an increase in heart rate. Additionally, it has been shown to have an effect on the immune system, including an increase in the production of cytokines.

Advantages and Limitations for Lab Experiments

The use of (4-Fluoro-3-(thiophen-3-yl)phenyl)methanamine in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. Additionally, its synthesis is relatively simple and can be achieved with high yields. However, there are some limitations to the use of this compound in laboratory experiments. It is not very stable and can degrade over time, making it difficult to store for long periods of time. Additionally, it is not very soluble in water, making it difficult to use in experiments involving aqueous solutions.

Future Directions

There are a variety of potential future directions for (4-Fluoro-3-(thiophen-3-yl)phenyl)methanamine research. One potential direction is to further study its mechanism of action, particularly its interaction with other neurotransmitter systems. Additionally, further research could be done to explore the biochemical and physiological effects of this compound, as well as its effects on the immune system. Additionally, further research could be done to explore the advantages and limitations of using this compound in laboratory experiments. Finally, further research could be done to explore potential therapeutic uses of this compound.

properties

IUPAC Name

(4-fluoro-3-thiophen-3-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNS/c12-11-2-1-8(6-13)5-10(11)9-3-4-14-7-9/h1-5,7H,6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERWRHHDYMGZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)C2=CSC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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